

4-Bromo-3-formylbenzonitrile CAS number

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Compound of Interest

Compound Name: 4-Bromo-3-formylbenzonitrile

Cat. No.: B1291470

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An In-depth Technical Guide to **4-Bromo-3-formylbenzonitrile**

CAS Number: 89003-95-2

This technical guide provides a comprehensive overview of **4-Bromo-3-formylbenzonitrile**, a key intermediate in organic synthesis, particularly in the development of pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Chemical and Physical Properties

4-Bromo-3-formylbenzonitrile is a solid organic compound with the chemical formula C_8H_4BrNO .^[1] Its structure incorporates a benzonitrile core with bromo and formyl (aldehyde) substituents, making it a versatile building block for a variety of chemical transformations. The quantitative properties of this compound are summarized in the table below.

Property	Value	Source
CAS Number	89003-95-2	[2]
Molecular Formula	C ₈ H ₄ BrNO	[1]
Molecular Weight	210.03 g/mol	[1]
Appearance	Solid	[1]
Melting Point	149-151 °C	ECHEMI
Boiling Point	254 °C	ECHEMI
Density	1.659 g/cm ³	ECHEMI
Flash Point	107 °C	ECHEMI
Solubility	Information not readily available	
Storage	Keep in a dark place, under an inert atmosphere, at 2-8°C.[1]	[1]

Synthesis and Experimental Protocols

4-Bromo-3-formylbenzonitrile can be synthesized through various routes. A common method involves the oxidation of the corresponding methyl group of 4-bromo-3-methylbenzonitrile. Below is a representative experimental protocol.

Protocol 1: Synthesis of 4-Bromo-3-formylbenzonitrile from 4-bromo-3-methylbenzonitrile

This synthesis involves a two-step process: bromination of the methyl group followed by hydrolysis to the aldehyde.

Step 1: Bromination of 4-bromo-3-methylbenzonitrile

- Dissolve 4-bromo-3-methylbenzonitrile (10.0 g, 49.5 mmol) in carbon tetrachloride (200 mL).

- Add N-bromosuccinimide (NBS) (8.81 g, 49.5 mmol) and a catalytic amount of 2,2'-azobis(isobutyronitrile) (AIBN) (414 mg, 5 mol%).
- Reflux the reaction mixture for 3 hours.
- After cooling, add water and extract the product with chloroform.
- Wash the organic layer with brine and dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure to yield the crude 4-bromo-3-(bromomethyl)benzonitrile.

Step 2: Hydrolysis to **4-Bromo-3-formylbenzonitrile**

- To the crude product from Step 1, add dimethylformamide (DMF) (150 mL) and sodium acetate (20.5 g, 250 mmol).
- Stir the mixture overnight at 80°C.
- After the reaction, add water and extract with ether.
- Wash the organic layer sequentially with water and brine, then dry over anhydrous sodium sulfate.
- Concentrate the solution under reduced pressure.
- To the residue, add methanol (150 mL) and 1 M sodium hydroxide solution (50 mL) and stir for 1 hour at room temperature.
- Concentrate the mixture to approximately one-third of its volume.
- Add water and hydrochloric acid, then extract with ethyl acetate.
- Wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.
- Remove the solvent and purify the residue by silica gel column chromatography to obtain **4-Bromo-3-formylbenzonitrile**.

Applications in Drug Discovery and Organic Synthesis

4-Bromo-3-formylbenzonitrile is a valuable intermediate in the synthesis of biologically active molecules. Its bromo and formyl groups provide handles for a variety of cross-coupling and derivatization reactions.

Suzuki-Miyaura Coupling Reactions

The bromo substituent on the aromatic ring makes **4-Bromo-3-formylbenzonitrile** an excellent substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for forming carbon-carbon bonds, enabling the synthesis of complex biaryl structures that are common motifs in pharmaceutical drugs.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

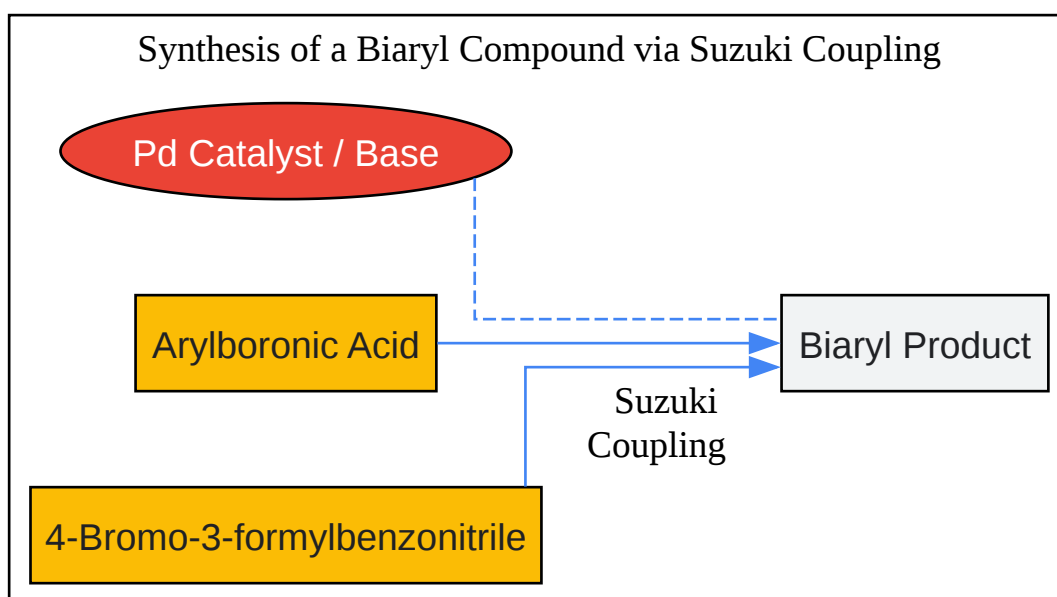
- To a dry reaction flask, add **4-Bromo-3-formylbenzonitrile** (1.0 eq), the desired arylboronic acid (1.2 eq), a base such as potassium carbonate (3.0 eq), and a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 3-5 mol%).
- Seal the flask and purge with an inert gas (e.g., argon or nitrogen).
- Add a degassed solvent (e.g., a mixture of toluene, ethanol, and water).
- Heat the reaction mixture with vigorous stirring at a specified temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction to room temperature and perform an aqueous workup.
- Extract the product with an organic solvent (e.g., ethyl acetate).
- Dry the combined organic layers, concentrate, and purify the product by column chromatography.

Role in the Synthesis of Pharmaceutical Agents

4-Bromo-3-formylbenzonitrile is a key building block in the synthesis of various pharmaceutical agents, including inhibitors of fibroblast growth factor receptor 1 (FGFR1), which are being investigated for the treatment of non-small cell lung cancer.

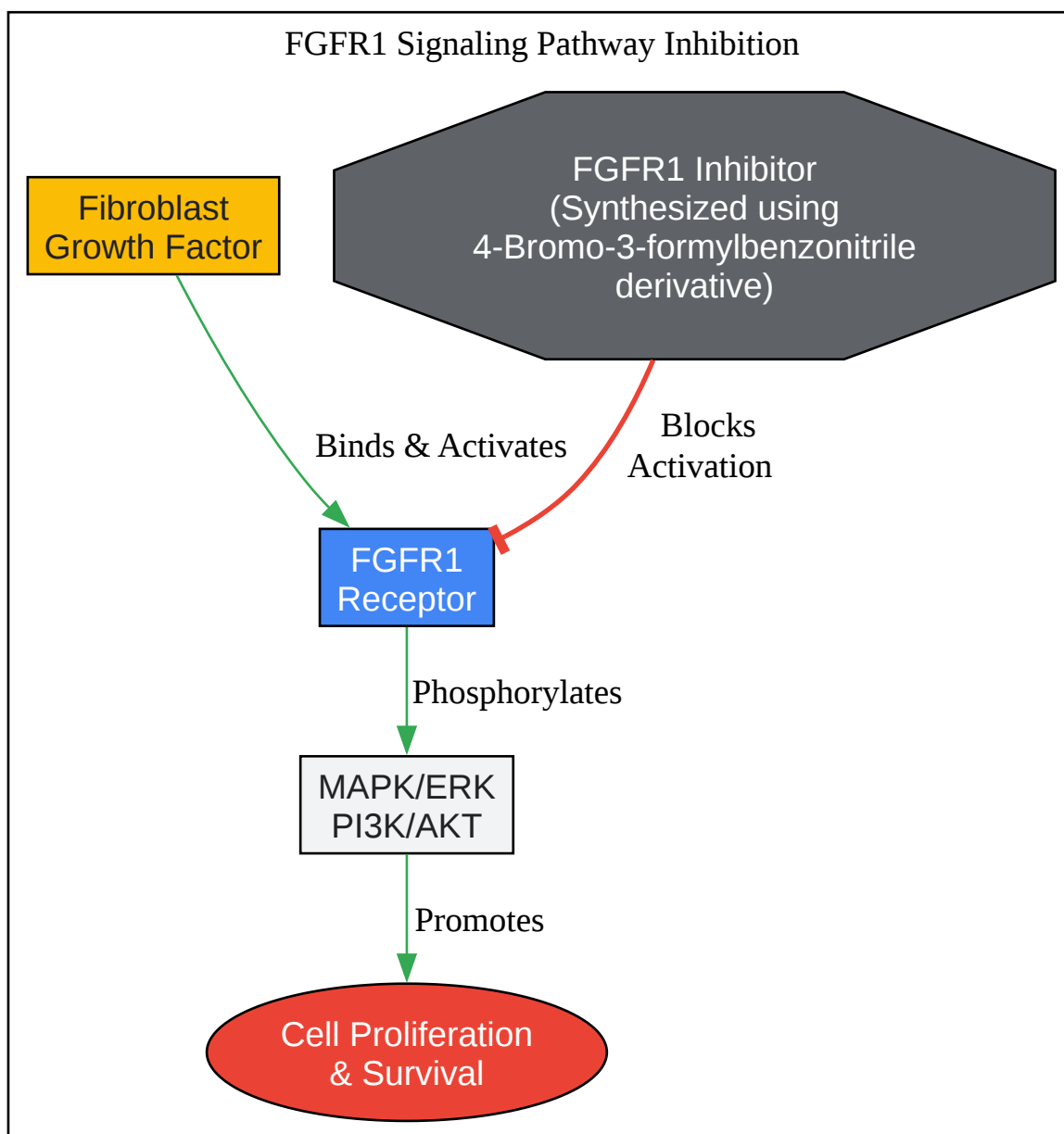
Visualizing Synthetic Pathways and Logical Relationships

To better illustrate the utility of **4-Bromo-3-formylbenzonitrile**, the following diagrams, generated using the DOT language, depict a typical synthetic workflow and its connection to a signaling pathway.



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Synthetic workflow for a Suzuki coupling reaction.



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Inhibition of the FGFR1 signaling pathway.

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References

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